Estafietin

Description

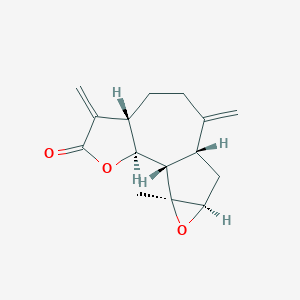

Structure

3D Structure

Properties

CAS No. |

10180-89-9 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(1S,2S,6S,10R,12R,14S)-14-methyl-5,9-dimethylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9-13H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15+/m0/s1 |

InChI Key |

MFXYIKGJSJSAJT-MRWSCNBVSA-N |

SMILES |

CC12C(O1)CC3C2C4C(CCC3=C)C(=C)C(=O)O4 |

Isomeric SMILES |

C[C@]12[C@H](O1)C[C@@H]3[C@H]2[C@@H]4[C@@H](CCC3=C)C(=C)C(=O)O4 |

Canonical SMILES |

CC12C(O1)CC3C2C4C(CCC3=C)C(=C)C(=O)O4 |

Origin of Product |

United States |

Isolation and Characterization of Estafietin from Botanical Sources

Plant Origin: Stevia alpina (Asteraceae) as a Primary Source

Estafietin is primarily isolated from Stevia alpina Griseb., a plant species belonging to the Asteraceae family. nih.govsemanticscholar.orgtandfonline.comnih.gov Stevia alpina is recognized as a significant source of this sesquiterpene lactone. nih.govmdpi.comresearchgate.net While the Stevia genus is well-known for producing sweet-tasting steviol (B1681142) glycosides, various Stevia species also contain other bioactive compounds, including sesquiterpene lactones like this compound. mdpi.comresearchgate.netfao.org Stevia alpina var. alpina, specifically, has been identified as a source of this compound. mdpi.comresearchgate.netnih.govnih.gov

Methodologies for Natural Product Isolation

The isolation of natural products like this compound from plant material involves a series of steps, typically including extraction of the target compounds from the plant matrix followed by various purification techniques. bibliotekanauki.pl

Extraction Techniques from Plant Material

Extraction is the initial phase aimed at separating desired phytochemicals from raw plant material. bibliotekanauki.pl For the isolation of this compound from Stevia alpina, air-dried leaves and flowers have been used. nih.govresearchgate.net A common approach involves the use of organic solvents. For instance, dichloromethane (B109758) has been employed for the extraction of this compound from dried Stevia alpina plant material. nih.govmdpi.comresearchgate.netresearchgate.net In one reported method, air-dried leaves and flowers were treated with dichloromethane at room temperature with swirling, followed by filtration and evaporation of the solvent under reduced pressure to obtain a crude extract. nih.govresearchgate.net The yield of the crude extract from dried leaves and flowers (340 g) of Stevia alpina was reported as 33.5 g, representing a 9.8% yield. nih.govresearchgate.net This crude extract was then subjected to further processing. nih.govresearchgate.net Another study also mentions the preparation of dichloromethane extracts from Stevia alpina var. alpina by maceration at room temperature, yielding 5.0% of crude extract based on the dried plant material. mdpi.comresearchgate.net

Chromatographic Purification Strategies

Following the initial extraction, chromatographic methods are crucial for purifying this compound from the complex mixture of compounds present in the crude extract. Column chromatography is a widely used technique for this purpose. mdpi.com In one purification procedure, the crude extract obtained from the dichloromethane extraction was suspended in ethanol (B145695) and then extracted successively with hexane (B92381) and dichloromethane. nih.govresearchgate.net The dichloromethane extract residue was then subjected to column chromatography on Silicagel. nih.govresearchgate.net Elution was performed using chloroform (B151607) with increasing polarity. researchgate.net this compound has also been purified by column chromatography from crude extracts of Stevia alpina using heptane-ethyl acetate (B1210297) mixtures. mdpi.com After chromatographic separation, fractions containing this compound can be pooled, and the solvent evaporated. mdpi.com Recrystallization from a suitable solvent mixture, such as heptane-ethyl acetate, can be performed to obtain this compound as white needles. mdpi.com

Detailed research findings indicate that this compound isolated from Stevia alpina has been identified and characterized using spectroscopic methods, including 1H- and 13C-NMR spectroscopy. nih.govsemanticscholar.org The melting point value and NMR spectra obtained for isolated this compound have been reported to be identical to previously reported data. nih.govsemanticscholar.org The purity of isolated this compound has been determined by techniques such as HPLC-DAD, with reported purity levels of 93.3%. mdpi.comresearchgate.netnih.gov HPLC analysis of the crude dichloromethane extract of Stevia alpina var. alpina showed a major peak at a retention time of 11.746 min, which corresponded to this compound, representing 52.43% of the total peak area and showing a UV absorption maximum at 210 nm. mdpi.comresearchgate.netnih.gov

Synthetic Modification and Analogues of Estafietin

Strategies for Estafietin Derivatization

Derivatization of this compound primarily focuses on reactions at its reactive functional groups. Key strategies include reduction of double bonds, epoxidation of alkenes, and nucleophilic additions mdpi.comnih.gov.

Reduction Reactions: Synthesis of Dihydrothis compound Analogues

Reduction of the 11(13)-exocyclic double bond of this compound (1) is a common modification. Stereoselective reduction using sodium borohydride (B1222165) (NaBH4) in methanol (B129727) yields 11βH,13-dihydrothis compound (2) mdpi.comresearchgate.net. This reaction involves the addition of hydride to the double bond, saturating it. The stereochemical outcome, specifically the formation of the 11βH isomer, is influenced by the structure of this compound and the reaction conditions mdpi.com.

An example of the synthesis of 11βH,13-dihydrothis compound involves adding a solution of sodium borohydride in methanol dropwise to a solution of this compound in methanol at 0 °C. After a reaction time (e.g., 45 minutes), the mixture is acidified and extracted to isolate the product mdpi.com.

Epoxidation Reactions: Generation of Epoxythis compound Isomers

Epoxidation of this compound can occur at its double bonds. Reaction with m-chloroperbenzoic acid (m-CPBA) has been shown to epoxidize this compound (1), yielding a mixture of α-epoxythis compound (3a) and β-epoxythis compound (3b) mdpi.comresearchgate.net. The formation of a mixture of isomers indicates that the epoxidation can occur from different faces of the molecule, leading to variations in the epoxide ring's stereochemistry relative to the rest of the molecule mdpi.com. The ratio of the α and β isomers obtained from this reaction has been reported, for instance, as 1:4 as determined by GC and NMR analyses mdpi.com.

Epoxythis compound derivatives have also been isolated as natural products from Stevia alpina, suggesting that epoxidation is a relevant modification in nature as well researchgate.net. The stereochemistry of these naturally occurring epoxyestafietins has been confirmed by techniques such as X-ray analysis researchgate.net.

Nucleophilic Addition Reactions: Formation of Methoxy- and Cyano-Estafietin Derivatives

This compound's α-methylene-γ-lactone fragment is susceptible to nucleophilic attack, particularly via Michael addition nih.gov. 11βH,13-methoxythis compound (4) can be synthesized by the Michael addition of methanol to this compound (1), catalyzed by a base such as sodium hydroxide (B78521) (NaOH) mdpi.comresearchgate.net. This reaction involves the nucleophilic attack of methanol on the electron-deficient exocyclic double bond conjugated to the carbonyl group of the lactone, followed by protonation mdpi.com. Similarly, treatment of this compound (1) with potassium cyanide (KCN) yields 11βH,13-cyanothis compound (5) mdpi.comresearchgate.net. This is another example of a Michael addition where the cyanide anion acts as the nucleophile, attacking the same electron-deficient double bond mdpi.com.

These nucleophilic addition reactions result in the formation of new carbon-heteroatom bonds (C-O in the case of methanol addition, C-C in the case of cyanide addition) at the C-13 position, with the stereochemistry at C-11 being βH mdpi.com.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound derivatives involves reactions that can create new stereocenters or influence the configuration of existing ones mdpi.comnih.gov. This compound itself is a chiral molecule with multiple asymmetric carbons nih.gov. The stereochemical outcome of reactions like reduction and epoxidation is crucial for the properties of the resulting analogues mdpi.com.

In the reduction of the 11(13)-double bond with sodium borohydride, the reaction proceeds stereoselectively to yield predominantly the 11βH isomer mdpi.com. This selectivity is likely influenced by the steric and electronic environment of the double bond within the complex rigid structure of this compound, directing the approach of the reducing agent from a specific face mdpi.com.

Epoxidation of this compound with m-CPBA results in a mixture of α and β isomers, indicating that the peroxyacid can approach the double bond from both faces, although with a preference for one face (leading to the β-epoxy isomer as the major product in a 1:4 ratio) mdpi.com. The stereochemistry of the epoxide ring relative to the rest of the molecule is thus a key consideration in this reaction mdpi.com.

Nucleophilic addition reactions, such as the Michael addition of methanol or cyanide, also occur with defined stereochemistry at the newly formed C-13 center and the C-11 position, leading to the 11βH,13-substituted derivatives mdpi.com. The stereoselectivity of these additions is influenced by the inherent chirality of the this compound scaffold, which can direct the approach of the nucleophile to a specific face of the reactive center mdpi.com. Understanding and controlling the stereochemistry of these reactions is essential for the targeted synthesis of specific this compound analogues youtube.comlibretexts.org.

Biological Activity Profiles and Mechanistic Elucidation of Estafietin

Antiprotozoal Activities of Estafietin and its Analogues

This compound and several synthesized derivatives have been evaluated for their antiprotozoal activities against Trypanosoma cruzi and Leishmania braziliensis. researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.com

Activity against Trypanosoma cruzi

This compound and its analogues have shown activity against different life stages of Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netnih.govcabidigitallibrary.orgmdpi.commdpi.comresearchgate.netnih.gov T. cruzi has a complex life cycle involving epimastigotes, trypomastigotes, and amastigotes. canada.cacdc.gov

Efficacy against T. cruzi Epimastigotes

This compound has shown significant activity against T. cruzi epimastigotes and demonstrated selectivity for the parasite in previous studies. nih.govnih.gov The epimastigote stage, while non-infective, is useful for preliminary screening due to its ease of cultivation. nih.gov

Efficacy against T. cruzi Trypomastigotes

This compound has demonstrated trypanocidal activity against bloodstream trypomastigotes. researchgate.netnih.govmdpi.commdpi.comresearchgate.netnih.gov In one study, this compound showed an IC50 value of 28.9 ± 4.1 µg/mL against bloodstream trypomastigotes. mdpi.comnih.gov Epoxythis compound, a derivative of this compound, was found to be more active against T. cruzi trypomastigotes, with an IC50 value of 18.7 µg/mL. researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.comresearchgate.net Sesquiterpene lactones with a saturated C11–C13 exocyclic double bond, such as 11βH,13-dihydrothis compound and 11βH,13-cianothis compound, were less active or inactive against trypomastigotes. nih.gov

Here is a table summarizing the activity of this compound and its analogues against T. cruzi bloodstream trypomastigotes:

| Compound | IC50 (µg/mL) |

| This compound (1) | 28.9 ± 4.1 mdpi.comnih.gov / 28.8 nih.govmdpi.com |

| 11βH,13-dihydrothis compound (2) | 83.0 nih.govmdpi.com |

| Epoxythis compound (3a and 3b) | 18.7 researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.comresearchgate.net |

| 11βH,13-methoxythis compound (4) | 30.5 nih.govmdpi.com |

| 11βH,13-cianothis compound (5) | 99.0 nih.govmdpi.com |

Efficacy against T. cruzi Amastigotes

This compound and its derivatives have also been evaluated for their activity against the intracellular amastigote form of T. cruzi. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Epoxythis compound demonstrated the greatest activity against intracellular amastigotes, with an IC50 value of 2.0 µg/mL. researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.comresearchgate.net this compound and 11β,13-methoxythis compound showed similar activity against amastigotes, with IC50 values of 28.8 and 30.5 µg/mL, respectively. nih.govmdpi.com 11βH,13-dihydrothis compound and 11βH,13-cianothis compound were less active. nih.govmdpi.com

Here is a table summarizing the activity of this compound and its analogues against T. cruzi amastigotes:

| Compound | IC50 (µg/mL) |

| This compound (1) | 26.9 ± 4.3 nih.gov / 28.8 nih.govmdpi.com |

| 11βH,13-dihydrothis compound (2) | 83.0 nih.govmdpi.com |

| Epoxythis compound (3a and 3b) | 2.0 researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.comresearchgate.net |

| 11βH,13-methoxythis compound (4) | 30.5 nih.govmdpi.com |

| 11βH,13-cianothis compound (5) | 99.0 nih.govmdpi.com |

Comparative Antiprotozoal Efficacy with Reference Compounds

The antiprotozoal efficacy of this compound and its analogues has been compared to reference drugs used for Chagas disease, such as benznidazole (B1666585). nih.govmdpi.commdpi.comnih.gov For T. cruzi bloodstream trypomastigotes, the IC50 of benznidazole was reported as 16.4 ± 2.3 µg/mL in one study and 1.8 µg/mL in another. nih.govmdpi.commdpi.comnih.gov Against T. cruzi amastigotes, benznidazole showed an IC50 of 3.5 ± 0.6 µg/mL in one study and 1.8 µg/mL in another. nih.govmdpi.comnih.gov

Epoxythis compound showed higher activity against T. cruzi amastigotes (IC50 = 2.0 µg/mL) compared to benznidazole (IC50 = 3.5 ± 0.6 µg/mL or 1.8 µg/mL). nih.govmdpi.comnih.gov this compound and its derivatives generally showed lower activity against trypomastigotes compared to benznidazole in one study mdpi.comnih.gov, but epoxythis compound's activity was comparable to or better than benznidazole's activity against amastigotes nih.govmdpi.comnih.gov.

Activity against Leishmania braziliensis

This compound and its analogues have also been evaluated for activity against Leishmania braziliensis promastigotes, a causative agent of human tegumentary leishmaniasis. researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.comdntb.gov.ua this compound was found to be the most active compound against L. braziliensis promastigotes, with an IC50 value of 1.0 µg/mL. researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.com 11βH,13-dihydrothis compound was also highly active, with an IC50 of 1.3 µg/mL. researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.com Epoxythis compound showed lower activity against L. braziliensis promastigotes (IC50 = 7.8 µg/mL) compared to this compound and 11βH,13-dihydrothis compound. nih.gov

Here is a table summarizing the activity of this compound and its analogues against L. braziliensis promastigotes:

| Compound | IC50 (µg/mL) |

| This compound (1) | 1.0 researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.com |

| 11βH,13-dihydrothis compound (2) | 1.3 researchgate.netnih.govcabidigitallibrary.orgdntb.gov.uamdpi.com |

| Epoxythis compound (3a and 3b) | 7.8 nih.gov |

| 11βH,13-methoxythis compound (4) | Not specified in sources found |

| 11βH,13-cianothis compound (5) | Not specified in sources found |

Mechanism of Action:

Studies on the mode of action of this compound on Trypanosoma cruzi epimastigotes suggest that it can impair the functionality and redox status of the parasite. conicet.gov.arnih.gov this compound specifically produced a greater decrease in the activity of succinate (B1194679) dehydrogenase compared to eupatoriopicrin (B210294), affecting the functioning of the respiratory chain and the Krebs cycle. nih.gov

Efficacy against L. braziliensis Promastigotes

Research has demonstrated the significant efficacy of this compound against the promastigote forms of Leishmania braziliensis. nih.govresearchgate.netresearchgate.net Studies evaluating the activity of this compound and its derivatives have identified this compound and 11βH,13-dihydrothis compound as the most potent and selective compounds against L. braziliensis promastigotes. nih.govresearchgate.net The inhibitory concentration at 50% (IC50) values for this compound and 11βH,13-dihydrothis compound against L. braziliensis promastigotes were reported as 1.0 µg/mL and 1.3 µg/mL, respectively. nih.govresearchgate.net These findings highlight the potential of this compound as a promising candidate for the development of effective treatments for leishmaniasis. nih.govresearchgate.net

Here is a table summarizing the efficacy of this compound and a derivative against L. braziliensis promastigotes:

| Compound | IC50 (L. braziliensis promastigotes) | Selectivity Index (L. braziliensis promastigotes) |

| This compound (1) | 1.0 µg/mL nih.govresearchgate.net | 240.4 nih.govresearchgate.net |

| 11βH,13-dihydrothis compound (2) | 1.3 µg/mL nih.govresearchgate.net | 126.6 nih.govresearchgate.net |

Note: Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (parasite). A higher SI indicates greater selectivity for the parasite over mammalian cells.

Cellular and Molecular Mechanisms of Antiprotozoal Action

The antiprotozoal activity of sesquiterpene lactones, including this compound, is largely attributed to their ability to interact with biological macromolecules within the parasite. nih.govresearchgate.netresearchgate.net Several key mechanisms contribute to the observed effects of this compound on protozoa.

Alkylation of Thiol-Containing Biological Macromolecules

A primary mechanism by which sesquiterpene lactones exert their biological effects is through the alkylation of thiol-containing biological macromolecules. nih.govresearchgate.netresearchgate.netcreative-proteomics.com Thiol groups, particularly those found in cysteine residues of proteins, are highly nucleophilic and susceptible to reaction with alkylating agents. researchgate.netcreative-proteomics.comnih.gov This irreversible alkylation can lead to the inhibition of essential enzymes and other proteins crucial for parasite survival and function. researchgate.netresearchgate.net

Role of the α-Methylene-γ-Lactone Moiety as a Michael Acceptor

The α-methylene-γ-lactone moiety present in the structure of this compound is a key functional group responsible for its biological properties. nih.govresearchgate.netresearchgate.net This group acts as a Michael acceptor, readily reacting with nucleophiles, such as the sulfhydryl groups of enzymes, transcription factors, and other proteins. nih.govresearchgate.netresearchgate.netnih.govmdpi.com This Michael addition reaction results in the irreversible alkylation of these vital parasitic macromolecules, disrupting their normal function. researchgate.netresearchgate.net

Potential Interference with Parasitic Redox Systems

This compound has been found to impair the functionality and redox status of parasites. researchgate.netnih.gov Sesquiterpene lactones can affect the intracellular levels of physiologically relevant sulfhydryl compounds like cysteine and glutathione (B108866) (GSH), which are critical for maintaining redox balance in parasites. researchgate.netbiorxiv.orgmdpi.com Interference with these redox systems can induce oxidative stress within the parasite, leading to cellular damage and death. biorxiv.orgmdpi.com Studies on Trypanosoma cruzi have shown that this compound can decrease the activity of succinate dehydrogenase, an enzyme involved in the respiratory chain and Krebs cycle, further affecting the parasite's energy metabolism and redox state. researchgate.netnih.gov

Induction of Morphological Alterations in Parasitic Forms

Consistent with its cytotoxic effects, this compound has been observed to induce marked alterations in the morphology of parasites. researchgate.netresearchgate.net These morphological changes are indicative of significant cellular damage and disruption of essential cellular processes, contributing to the loss of parasite viability. researchgate.netresearchgate.net

Cestocidal Activities of this compound and its Analogues

Research has demonstrated significant cestocidal activity for this compound, a compound isolated from species of the Stevia genus. This activity has been primarily investigated using Mesocestoides vogae as a model organism.

Activity against Mesocestoides vogae as a Model Cestode

This compound has shown notable cestocidal activity against the tetrathyridia larval stage of Mesocestoides vogae, a widely used laboratory model for studying cestode infections. Studies employing motility assays have confirmed that this compound effectively inhibits the viability of M. vogae tetrathyridia. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.comdntb.gov.uamdpi.comconicet.gov.arconicet.gov.arresearchgate.netresearchgate.net This activity was observed relatively quickly, with inhibition of parasite viability evident from the first day of incubation with the compound. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.commdpi.comconicet.gov.arresearchgate.netresearchgate.net

Dose-Dependent Inhibition of Parasite Viability

The inhibitory effect of this compound on M. vogae tetrathyridia viability is dose-dependent. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.comdntb.gov.uamdpi.comconicet.gov.arresearchgate.netresearchgate.net Experimental data indicate that higher concentrations of this compound lead to a more pronounced reduction in parasite viability. For instance, a strong dose-dependent reduction in viability was observed at concentrations of 500 μM and 100 μM, resulting in 97–100% and 79–97% inhibition, respectively, over several days of incubation. mdpi.com At a lower concentration of 50 μM, no significant effect on viability was noted. mdpi.com

Table 1: Dose-Dependent Inhibition of M. vogae Tetrathyridia Viability by this compound

| Concentration (μM) | Observed Viability Reduction (%) | Timeframe of Observation |

| 500 | 97–100 | Days 1-9 mdpi.com |

| 100 | 79–97 | Days 1-9 mdpi.com |

| 50 | No significant effect | Not specified, but implied within the study timeframe mdpi.com |

Note: Data is based on observed effects over multiple days of incubation.

Induced Morphological Changes in Cestodes

In addition to reducing viability, this compound treatment induces marked alterations in the morphology of Mesocestoides vogae tetrathyridia. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.commdpi.comconicet.gov.arresearchgate.netresearchgate.net These changes are consistent with the observed loss of motility and viability. Microscopic examination has revealed extensive damage to the tegument, the external covering of the parasite, which is crucial for its survival and function. mdpi.com These morphological changes underscore the detrimental impact of this compound on the structural integrity of the cestodes.

Implications for the Treatment of Cestode-Induced Neglected Tropical Diseases (e.g., Echinococcosis, Cysticercosis)

Cestode parasites are responsible for several neglected tropical diseases, including echinococcosis and cysticercosis, which pose significant public health challenges. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.commdpi.comconicet.gov.arconicet.gov.arresearchgate.netresearchgate.net Current chemotherapeutic options for these diseases are limited, often exhibiting only partial effectiveness, poor tolerance, and requiring prolonged administration. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.commdpi.comconicet.gov.arconicet.gov.arresearchgate.netresearchgate.netmsdmanuals.comclevelandclinic.orgnih.gov The demonstrated cestocidal activity of this compound against M. vogae, a relevant model, suggests that this compound and other compounds from Stevia species could be potential sources for the discovery of new therapeutic agents for these neglected tropical diseases. nih.govnih.govresearchgate.netresearchgate.netmdpi.comscilit.commdpi.comconicet.gov.arconicet.gov.arresearchgate.netresearchgate.net The need for novel, effective, and selective drugs to treat these infections highlights the significance of research into compounds like this compound. researchgate.netresearchgate.net

Other Relevant Biological Effects (General STL Context and specific this compound studies)

Beyond its cestocidal properties, this compound, as a sesquiterpene lactone (STL), exists within a class of natural compounds known for a wide array of biological activities. One specific effect documented for this compound is its influence on meiosis in amphibian oocytes.

Inhibition of Meiosis Reinitiation in Amphibian Oocytes

This compound has been identified as an inhibitor of the re-initiation of meiosis in amphibian oocytes. researchgate.netcambridge.orgnih.govcambridge.org Studies using oocytes from the amphibian Rhinella arenarum have shown that this compound can block the progression of meiosis. cambridge.orgnih.gov The mechanism underlying this inhibition is suggested to involve the interaction of the compound's exomethylene group of the γ-lactone and the epoxide function with the thiol (SH) group of the Myt1 kinase. researchgate.net Myt1 kinase is known to play a role in regulating the cell cycle, including meiosis. Structure-activity relationship studies on related guaianolides, including this compound, suggest that the presence of specific reactive centers, such as an epoxide group combined with an exo-methylene-γ-lactone function, contributes to a greater inhibitory effect on meiosis resumption. cambridge.orgnih.gov

Structure Activity Relationship Sar Investigations

Impact of Specific Structural Features on Biological Efficacy

The biological efficacy of estafietin is significantly influenced by the presence and modification of specific functional groups within its structure. researchgate.netconicet.gov.armdpi.comnih.govwikipedia.org

Significance of the Exo-Methylene-γ-Lactone Group

Influence of Dihydrogenation on Activity

Dihydrogenation of the double bond within the this compound structure can impact its biological activity. Studies comparing this compound (1) and 11βH,13-dihydrothis compound (2) have shown variations in their activity against different parasites. nih.govresearchgate.net For instance, while epoxythis compound was the most active against T. cruzi trypomastigotes and amastigotes, this compound (1) and 11βH,13-dihydrothis compound (2) were reported as the most active and selective compounds against L. braziliensis promastigotes. nih.govresearchgate.net The IC50 values for this compound and 11βH,13-dihydrothis compound against L. braziliensis promastigotes were 1.0 and 1.3 µg/mL, respectively. nih.govresearchgate.net This suggests that the presence or absence of this double bond, or its saturation, plays a role in determining the potency and selectivity towards different parasitic forms.

Here is a table summarizing the activity against L. braziliensis promastigotes:

| Compound | IC50 (µg/mL) | Selectivity |

| This compound (1) | 1.0 | Most Active and Selective nih.govresearchgate.net |

| 11βH,13-dihydrothis compound (2) | 1.3 | Most Active and Selective nih.govresearchgate.net |

Effect of Epoxidation on Potency and Selectivity

The presence of an epoxide ring in sesquiterpene lactones, such as in epoxythis compound, can significantly influence their biological activity. researchgate.netconicet.gov.armdpi.comnih.govresearchgate.net Epoxythis compound (a mixture of isomers 3a and 3b) was found to be the most active compound against T. cruzi trypomastigotes and amastigotes, with IC50 values of 18.7 and 2.0 µg/mL, respectively. nih.govresearchgate.net This highlights the contribution of the epoxide moiety to the trypanocidal activity of this compound derivatives. researchgate.net The epoxide ring, like the α-methylene-γ-lactone, can act as an electrophilic center capable of reacting with nucleophiles in biological systems. researchgate.netresearchgate.net However, the cytotoxicity profile can also be affected by epoxidation; compound 3 (epoxythis compound) showed a lower CC50 value compared to this compound and other derivatives, indicating increased toxicity to mammalian cells. nih.gov This suggests that while epoxidation can enhance antiparasitic potency, it may also reduce selectivity.

Here is a table summarizing the activity against T. cruzi:

| Compound | Trypomastigotes IC50 (µg/mL) | Amastigotes IC50 (µg/mL) |

| This compound (1) | 28.8 nih.gov | 28.8 nih.gov |

| Epoxythis compound (3) | 18.7 nih.govresearchgate.net | 2.0 nih.govresearchgate.net |

Role of Michael Addition Products in Modulating Activity

The α-methylene-γ-lactone group is a classic Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles. researchgate.netlibretexts.orgambeed.com The formation of Michael addition products can modulate the biological activity of sesquiterpene lactones. conicet.gov.armdpi.com For example, derivatives formed by the addition of groups like methoxy (B1213986) or cyano at the C-13 position (Michael addition products) have shown varied activity compared to the parent compound. nih.govresearchgate.net 11βH,13-methoxythis compound (4) showed similar activity to this compound against T. cruzi amastigotes, while 11βH,13-cianothis compound (5) was less active. nih.gov This indicates that the nature of the nucleophile undergoing Michael addition and the resulting adduct structure influence the biological outcome. nih.govresearchgate.net

Here is a table summarizing the activity against T. cruzi amastigotes:

| Compound | IC50 (µg/mL) |

| This compound (1) | 28.8 nih.gov |

| 11βH,13-methoxythis compound (4) | 30.5 nih.gov |

| 11βH,13-cianothis compound (5) | 99.0 nih.gov |

Comparative SAR with Related Sesquiterpene Lactones

Here is a table comparing the activity of several sesquiterpene lactones against T. cruzi trypomastigotes:

| Compound | IC50 (µg/mL) |

| This compound | 28.9 ± 4.1 mdpi.com |

| Eupatoriopicrin (B210294) | 7.2 ± 0.3 mdpi.com |

| Eupahakonenin B | 11.9 ± 4.5 mdpi.com |

| Minimolide | 7.7 ± 0.4 mdpi.com |

| Benznidazole (B1666585) (Reference Drug) | 16.4 ± 2.3 mdpi.com |

Computational and Theoretical Studies of Estafietin

In Silico Approaches for Bioactivity Prediction

In silico methods are widely used in drug discovery to predict the potential bioactivity and toxicological profiles of compounds before experimental validation. For estafietin, these approaches have been applied to assess its potential as an antiparasitic agent and to predict its toxicological profile. Studies have indicated that this compound shows low toxicity according to certain in silico tools. researchgate.net The use of computational methods allows for the screening of compound libraries and the identification of promising candidates for further investigation, contributing to the discovery of alternative chemotherapy options for diseases like leishmaniasis. dntb.gov.ua

Molecular Docking and Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the binding orientation (pose) of a small molecule (ligand) to a protein target and estimate the strength of the binding affinity. This helps in understanding the potential molecular targets of a compound and how it interacts with them at the atomic level. Molecular docking studies have been performed for this compound and related sesquiterpene lactones to investigate their interactions with potential parasite protein targets. dntb.gov.uaresearchgate.net

Identification of Putative Parasite Protein Targets

Identifying the specific protein targets within parasites is crucial for understanding the mechanism by which compounds like this compound exert their effects. Computational studies, often coupled with in vitro assays, have explored potential targets in Trypanosoma cruzi and Leishmania species. While specific protein targets for this compound itself are actively being investigated, studies on related sesquiterpene lactones have explored enzymes such as trypanothione (B104310) reductase (TcTR), trans-sialidase (TcTS), and the prolyl oligopeptidase of 80 kDa (Tc80) in T. cruzi as potential molecular targets. dntb.gov.uaresearchgate.netsciprofiles.com Research also suggests that the presence of an α,β-unsaturated carbonyl group in sesquiterpene lactones is often associated with their biological activities, likely through alkylating biological macromolecules. conicet.gov.ar

Evaluation of Binding Affinities and Interaction Modes

Molecular docking simulations provide estimated binding energies or scores that reflect the predicted affinity between the ligand (this compound or its derivatives) and the protein target. These studies also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that occur within the binding site. While specific quantitative binding affinity data for this compound with identified parasite targets were not extensively detailed in the search results, related studies on other sesquiterpene lactones have shown high docking energy levels with potential targets like Tc80. dntb.gov.uaresearchgate.netsciprofiles.com The interaction modes reveal how the compound fits into the protein's active site and which residues are involved in the binding, providing valuable information for rational drug design.

Reverse Virtual Screening for Biological Target Deconvolution

Reverse virtual screening is a computational technique used to predict potential protein targets for a given small molecule by docking it against a database of known protein structures. This approach is valuable for target deconvolution, especially for natural products like this compound where the precise molecular target may not be immediately obvious. This method can help identify a range of potential targets that a compound might interact with, providing leads for further experimental validation. Although specific reverse virtual screening studies solely focused on this compound were not prominently detailed, the approach is a standard tool in the deconvolution of biological targets for bioactive compounds. mdpi.comresearchgate.netresearchgate.net

Analysis of Structural and Geometrical Requirements for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies and analyses of structural and geometrical features are employed to understand which parts of the this compound molecule are essential for its biological activity. These studies correlate variations in chemical structure with changes in biological potency. For sesquiterpene lactones, the presence of reactive groups, such as the α,β-unsaturated carbonyl system and epoxide rings, has been highlighted as important for their antiparasitic activity. conicet.gov.arcambridge.org Studies have investigated the three-dimensional arrangement of these compounds to rationalize their activity against parasites like T. cruzi. conicet.gov.ar Understanding these structural requirements is crucial for designing and synthesizing more potent and selective this compound derivatives with improved pharmacological properties. researchgate.net

Future Directions in Estafietin Research

Design and Synthesis of Advanced Estafietin Analogues for Optimized Biological Profiles

The synthesis of this compound analogues is a key area of research aimed at improving its pharmacological properties, such as efficacy, selectivity, solubility, and toxicity. researchgate.net Simple modifications to the lactone ring or functional groups like hydroxyl (OH) and carboxyl (COOH) are strategies being explored to enhance biological activities or reduce toxicity. researchgate.net Studies have already synthesized several derivatives from this compound, including 11βH,13-dihydrothis compound, epoxythis compound (in two forms, 3a and 3b), 11βH,13-methoxythis compound, and 11βH,13-cianothis compound. researchgate.netresearchgate.net Evaluation of these analogues has shown promising results; for instance, epoxythis compound demonstrated higher activity against T. cruzi trypomastigotes and amastigotes compared to the parent compound. researchgate.netresearchgate.netmdpi.com this compound and 11βH,13-dihydrothis compound were identified as the most active and selective compounds against L. braziliensis promastigotes. researchgate.netresearchgate.netmdpi.comresearchgate.net The antiparasitic activity of this compound and its derivatives positions them as promising candidates for developing effective treatments for Chagas disease and leishmaniasis. researchgate.netresearchgate.netresearchgate.net

Table 1: In Vitro Activity of this compound and Selected Analogues

| Compound | T. cruzi Trypomastigotes IC50 (µg/mL) | T. cruzi Amastigotes IC50 (µg/mL) | L. braziliensis Promastigotes IC50 (µg/mL) |

| This compound (1) | >100 researchgate.net | Not specified in snippets | 1.0 researchgate.netresearchgate.netmdpi.comresearchgate.net |

| 11βH,13-dihydrothis compound (2) | Not specified in snippets | Not specified in snippets | 1.3 researchgate.netresearchgate.netmdpi.comresearchgate.net |

| Epoxythis compound (3a/3b) | 18.7 researchgate.netresearchgate.netmdpi.com | 2.0 researchgate.netresearchgate.netmdpi.com | Not specified in snippets |

Note: IC50 values are approximate and may vary depending on the specific assay conditions.

In-Depth Elucidation of this compound's Precise Molecular Targets and Signaling Pathways in Parasitic Organisms

Understanding the precise molecular targets and signaling pathways affected by this compound in parasitic organisms is crucial for rational drug design and optimization. Research indicates that this compound, along with other sesquiterpene lactones, may exert antiparasitic effects by inducing cell death, inhibiting cell stress-related proteins, degrading the extracellular matrix, and modulating immune and inflammatory responses. researchgate.netresearchgate.net Studies using biochemical methods and electron microscopy have aimed to characterize the mode of action of this compound on Trypanosoma cruzi. researchgate.net These studies found that this compound can impair the functionality and redox status of the parasite. researchgate.net Specifically, this compound produced a greater decrease in the activity of succinate (B1194679) dehydrogenase compared to eupatoriopicrin (B210294), suggesting an effect on the respiratory chain and Krebs cycle. researchgate.net Electron microscopy has revealed alterations in the kinetoplast and the appearance of large translucent vacuoles in the cytoplasm of parasites treated with this compound. researchgate.net While progress has been made, identifying specific molecular targets remains a necessary step for future research. researchgate.netresearchgate.net The hypothesis that this compound and eupatoriopicrin act on different primary targets supports the potential for combination therapies. researchgate.netbvsalud.org

Exploration of Combination Therapies Involving this compound

The exploration of combination therapies involving this compound is a promising direction, particularly for diseases like Chagas disease where current treatments have limitations. researchgate.netresearchgate.netresearchgate.netnih.gov The rationale behind using drug combinations is to potentially reduce doses, shorten treatment duration, minimize adverse effects, achieve synergistic effects, and mitigate the development of resistance. nih.gov The additive effect observed when combining eupatoriopicrin and this compound against T. cruzi supports the investigation of such combinations as a potential alternative treatment for Chagas disease. researchgate.netbvsalud.org The employment of combination therapy and terpene nanotransporters appears to enhance the antiparasitic activity of these compounds, presenting a safe and highly promising approach for the rational development of more potent and selective antiparasitic drugs. researchgate.netresearchgate.net

Advanced Computational Modeling for Rational Drug Design and Optimization

Advanced computational modeling techniques are increasingly being employed in drug discovery and design, and this holds significant potential for this compound research. schrodinger.commdpi.comfrontiersin.orgtaylorandfrancis.com Methods such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations can provide valuable insights into the relationship between the chemical structure of this compound and its analogues and their biological activity. mdpi.comfrontiersin.orgresearchgate.netnih.govsamipubco.commdpi.comnih.govnih.gov These in silico methods can aid in predicting the toxicological profile of compounds and assessing their potential activity. researchgate.netresearchgate.netresearchgate.net Molecular docking can simulate the interaction between a drug and its potential target, helping to predict binding affinity and understand the likelihood of interaction. mdpi.comsamipubco.commdpi.comnih.govnih.gov Molecular dynamics simulations can further confirm the stability of drug-target complexes and describe detailed interactions. samipubco.commdpi.comnih.govnih.gov QSAR models can establish a quantitative relationship between molecular structure parameters and biological activity, which can then be used to predict the activity of new chemical entities and guide the design of novel compounds with improved properties. frontiersin.orgresearchgate.netnih.govmdpi.comnih.gov The application of these computational approaches can expedite the discovery and optimization of this compound-based drug candidates. taylorandfrancis.com

Broadening the Scope of this compound's Biological Activity to other Pathogens and Disease Models

While research on this compound has primarily focused on parasitic diseases like Chagas disease and leishmaniasis, there is potential to explore its activity against other pathogens and in different disease models. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net this compound has demonstrated cestocidal activity against Mesocestoides vogae, a laboratory cestode model, inhibiting parasite viability and inducing morphological alterations. researchgate.netresearchgate.netmdpi.comresearchgate.net This suggests a potential role for this compound in treating neglected tropical diseases caused by cestodes. researchgate.netresearchgate.netmdpi.comresearchgate.net The early and potent in vitro cestocidal effect of this compound warrants further evaluation of its in vivo effect in animal models. mdpi.com The broad range of biological activities reported for sesquiterpene lactones, including antimicrobial, antitumor, and anti-inflammatory effects, suggests that this compound may possess activities beyond its known antiparasitic effects. researchgate.netmdpi.commdpi.com Future research could investigate this compound's potential against other bacterial, fungal, or viral pathogens, as well as in models of inflammation or cancer, building upon the known activities of other compounds in its class. researchgate.netmdpi.commdpi.com

Q & A

Q. What experimental methods are recommended for isolating Estafietin from plant sources, and how is purity validated?

- Methodological Answer : this compound is isolated via column chromatography using a 9.5:0.9 dichloromethane:ethyl acetate mixture for fractionation . Post-isolation, purity is assessed via HPLC (Agilent Eclipse Plus C-18 column, 4.6 x 250 mm, 5 µm) with a water-acetonitrile gradient (45% to 95% over 30 minutes, 1 mL/min flow rate). Purity validation requires ≥93% chromatographic peak area consistency, supported by diode array UV-Vis detection at 210 nm .

Q. How can researchers confirm the structural identity of this compound during initial characterization?

- Methodological Answer : Structural confirmation combines spectroscopic techniques (e.g., NMR, IR) with chromatographic comparisons to reference standards. For novel compounds, X-ray crystallography of recrystallized samples (e.g., white needle-like crystals in heptane-ethyl acetate) is critical. Cross-referencing with spectral databases (e.g., SciFinder, PubChem) ensures accuracy .

Q. What are the minimum experimental controls required when assessing this compound’s bioactivity in vitro?

- Methodological Answer : Include:

- Negative controls : Solvent-only treatments (e.g., DMSO or water-acetonitrile blends matching extraction solvents).

- Positive controls : Reference drugs (e.g., benznidazole/nifurtimox for Trypanosoma cruzi assays).

- Replication : Triplicate experiments with statistical validation (e.g., ANOVA for inter-group variance) .

Advanced Research Questions

Q. How can contradictions arise between in silico toxicity predictions and in vivo results for this compound, and how should they be resolved?

- Methodological Answer : Discrepancies may stem from:

- Model limitations : PAINS filters and pkCSM predictions prioritize structural alerts but may overlook species-specific metabolic pathways .

- Resolution steps :

Validate in silico findings with parallel assays (e.g., Ames test for mutagenicity, acute toxicity in rodent models).

Adjust computational parameters (e.g., bioavailability thresholds) to reflect experimental conditions .

Q. What strategies optimize this compound’s in vivo efficacy while minimizing off-target effects in chronic infection models?

- Methodological Answer :

- Dose optimization : Use pharmacokinetic profiling (e.g., 1 mg/kg/day for 5 days in mice ) to establish therapeutic windows.

- Targeted delivery : Encapsulation in liposomes or nanoparticle carriers to enhance tissue specificity.

- Toxicity monitoring : Histopathological analysis of cardiac/skeletal muscle post-treatment (e.g., H&E staining at 200x–400x magnification) .

Q. How should researchers design experiments to address conflicting data on this compound’s anti-inflammatory vs. cytotoxic effects?

- Methodological Answer :

- Dose-response curves : Test concentrations from 0.1–100 µM across cell lines (e.g., macrophages vs. cardiomyocytes).

- Cytokine profiling : Quantify IL-6, TNF-α, and TGF-β levels via ELISA to distinguish anti-inflammatory activity from cytotoxicity.

- Pathway analysis : Use RNA-seq or Western blotting to map NF-κB or MAPK pathway modulation .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s parasite load reduction in preclinical trials?

- Methodological Answer :

- Parametric tests : Student’s t-test for normally distributed data (e.g., parasitemia levels pre/post-treatment).

- Non-parametric alternatives : Mann-Whitney U test for skewed datasets.

- Software : Prism (GraphPad) or R for longitudinal data modeling (e.g., mixed-effects regression) .

Q. How to ensure reproducibility of this compound’s chromatographic data across laboratories?

- Methodological Answer :

- Standardized protocols : Document HPLC parameters (column type, gradient, flow rate) and calibration with certified reference materials.

- Inter-lab validation : Share raw chromatograms and spectral data via repositories (e.g., Zenodo) for peer verification .

Tables for Key Findings

Table 1 : Comparison of this compound’s Predicted vs. Experimental Toxicity Profiles

| Parameter | In Silico (pkCSM) | In Vivo (Mouse Model) |

|---|---|---|

| Hepatotoxicity | Low risk | No ALT/AST elevation |

| Cardiotoxicity | Moderate risk | Minimal histopathology |

| Mutagenicity (PAINS) | Passed | Not observed |

Table 2 : HPLC Parameters for this compound Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Agilent Eclipse Plus C-18 | Water-acetonitrile | 1 mL/min | 210 nm |

Guidance for Contradiction Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.